1-(4-methoxybenzoyl)-4-phenylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-9-7-15(8-10-17)18(21)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCTVWOWUWCETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351817 | |
| Record name | Piperazine, 1-(4-methoxybenzoyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21091-90-7 | |
| Record name | Piperazine, 1-(4-methoxybenzoyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for 1 4 Methoxybenzoyl 4 Phenylpiperazine and Analogues
Established Synthetic Pathways for Piperazine (B1678402) Core Structures
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of many pharmaceuticals. nih.govresearchgate.net Its synthesis has been approached through various classical and modern techniques.
Amidation and Acylation Reactions in Piperazine Synthesis
Amidation and acylation are fundamental reactions for modifying the piperazine core. These reactions typically involve the reaction of a piperazine derivative with a carboxylic acid or its activated form, such as an acyl chloride or anhydride. chemicalbook.comnih.govkhanacademy.org For instance, the synthesis of piperazinyl amides can be achieved by reacting a carboxylic acid with an N-Boc-protected piperazine in the presence of activating agents, followed by deprotection. nih.gov This method offers high yields and avoids the formation of bis-amide byproducts that can occur with unprotected piperazine. nih.gov The choice of acylating agent, whether an acyl chloride or an anhydride, can influence the reaction's speed and efficiency. sciencemadness.org
Another approach involves the direct acylation of piperazine. However, this can lead to a mixture of mono- and di-acylated products. To circumvent this, one of the nitrogen atoms of piperazine can be protected, for example, as a mono-hydrogen phosphate (B84403) salt, to ensure selective acylation of the other nitrogen. sciencemadness.org
Ring-Closing Strategies for Piperazine Formation
The construction of the piperazine ring itself can be accomplished through several ring-closing strategies. A traditional method involves the reaction of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride, though this often requires high temperatures and long reaction times. nih.gov More contemporary methods focus on the cyclization of linear diamine precursors. mdpi.comresearchgate.net
One innovative strategy involves a sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to yield the piperazine ring. mdpi.comnih.gov This method allows for the introduction of substituents on the carbon atoms of the piperazine ring. nih.gov Other modern approaches include palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols. organic-chemistry.org
Synthesis of the 4-Methoxybenzoyl Moiety and its Precursors
The 4-methoxybenzoyl group is a crucial component of the target molecule. Its precursor, 4-methoxybenzoyl chloride, is commonly synthesized from 4-methoxybenzoic acid. A prevalent method involves the direct chlorination of 4-methoxybenzoic acid using thionyl chloride. chemicalbook.comchemicalbook.com This reaction can be performed in a solvent like dichloromethane (B109758) at room temperature in the presence of a catalyst such as DMF. chemicalbook.com Another established method uses thionyl chloride in refluxing benzene (B151609) with N,N-dimethylformamide. prepchem.com
Alternative, more environmentally conscious methods have been developed to avoid the use of thionyl chloride, which is corrosive and produces hazardous byproducts like hydrogen chloride and sulfur dioxide. guidechem.com One such method involves the acylation reaction of trichloromethylbenzene with p-methoxybenzoic acid using a Lewis acid catalyst at elevated temperatures. guidechem.com The chlorination of 4-methoxybenzoyl chloride itself can be performed using molecular chlorine at high temperatures to produce 4-trichloromethoxybenzoyl chloride. google.com
Coupling Reactions for Integrating Phenyl and Benzoyl Moieties with Piperazine
The formation of the C-N bonds to attach the phenyl and benzoyl groups to the piperazine core is a critical step in the synthesis of 1-(4-methoxybenzoyl)-4-phenylpiperazine. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose. nih.govresearchgate.netwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of N-arylpiperazines from aryl halides and piperazine under relatively mild conditions. nih.govwikipedia.org The development of various generations of palladium-ligand systems has expanded the scope of this reaction to include a wide range of aryl halides (chlorides, bromides, iodides, and triflates) and amines. nih.govwikipedia.org
Recent advancements have led to rapid Buchwald-Hartwig amination protocols that can be completed in as little as 10 minutes under aerobic conditions, and even solvent-free "green" procedures have been reported. nih.govorganic-chemistry.org These methods provide an efficient and synthetically useful route to N-arylpiperazines. nih.gov
The Ullmann condensation is another method for N-arylation, often catalyzed by copper. mdpi.comorganic-chemistry.org This reaction can be used to couple aryl halides with piperazine, though it may require harsher conditions than the Buchwald-Hartwig reaction. wikipedia.org More recent developments in copper-catalyzed N-arylation utilize arylboronic acids and proceed under milder, often room-temperature, conditions. organic-chemistry.org
The synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, a related compound, has been achieved by the N-arylation of 1-(4-methoxyphenyl)piperazine (B173029) with p-chloronitrobenzene. core.ac.uk This highlights the general applicability of N-arylation reactions in constructing such molecules.
Design and Synthesis of Novel Analogues of this compound
The piperazine scaffold is highly amenable to modification, allowing for the creation of diverse libraries of analogues with potentially improved pharmacological properties. nih.gov
Structure-Guided Derivatization Approaches
Structure-guided derivatization involves making specific modifications to the lead compound, this compound, based on an understanding of its structure-activity relationships (SAR). This can involve altering the substituents on the phenyl or benzoyl rings, or modifying the piperazine core itself.
For example, studies on related arylpiperazine derivatives have shown that the nature of the substituent on the phenyl ring can significantly impact biological activity. nih.gov Electron-withdrawing groups on the phenyl ring have been shown to decrease binding affinity to certain receptors. nih.gov
Derivatization can also involve introducing different functional groups or heterocyclic rings to the core structure. For instance, novel thiazolinylphenyl-piperazines have been synthesized and evaluated for their biological activity. nih.gov The synthesis of such analogues often employs the same fundamental reactions discussed previously, such as N-arylation and acylation, but with a wider variety of starting materials to introduce structural diversity. nih.govnih.gov
The synthesis of hybrid molecules, where the piperazine scaffold is combined with other pharmacophores, is another common strategy. nih.gov For example, piperazine-substituted dihydrofuran derivatives have been synthesized via radical cyclization reactions. nih.gov
The development of new synthetic methods continues to facilitate the creation of novel analogues. For instance, photoredox catalysis has been employed for the direct C-H functionalization of piperazines, allowing for the introduction of alkyl or heteroaryl groups at the α-position to the nitrogen. mdpi.com
Below is a table summarizing some of the key reactions involved in the synthesis and derivatization of this compound and its analogues.
| Reaction Type | Reactants | Product | Key Features | References |
| Amidation | N-Boc-piperazine, Carboxylic Acid | Piperazinyl Amide | High yield, avoids bis-amide byproducts. | nih.gov |
| Acylation | Piperazine, Acyl Chloride/Anhydride | Acylpiperazine | Can lead to mono- or di-acylated products. | chemicalbook.comsciencemadness.org |
| Buchwald-Hartwig Amination | Aryl Halide, Piperazine | N-Arylpiperazine | Palladium-catalyzed, versatile, mild conditions. | nih.govresearchgate.netwikipedia.org |
| Ullmann Condensation | Aryl Halide, Piperazine | N-Arylpiperazine | Copper-catalyzed, may require harsher conditions. | mdpi.comorganic-chemistry.org |
| Ring-Closing Cyclization | Bis(oximinoalkyl)amine | Substituted Piperazine | Allows for C-atom substitution on the piperazine ring. | mdpi.comnih.gov |
| Photoredox C-H Functionalization | Piperazine, Heteroarene | α-Heteroarylpiperazine | Direct functionalization of the piperazine core. | mdpi.com |
Combinatorial Chemistry Approaches in Piperazine Library Generation
Combinatorial synthesis of piperazine libraries, including analogues of this compound, can be broadly categorized into solid-phase and solution-phase synthesis. Both approaches aim to systematically and efficiently combine a set of chemical building blocks in various combinations.
Solid-Phase Synthesis:
Solid-phase organic synthesis (SPOS) has been a cornerstone in the construction of piperazine libraries. imperial.ac.uk This methodology involves attaching a piperazine scaffold to a solid support (resin), followed by a series of chemical transformations. acs.org The key advantage of SPOS is the simplification of the purification process, as excess reagents and by-products can be removed by simple washing and filtration. acs.org
A common strategy involves attaching the piperazine core to a resin, often via a carbamate (B1207046) linkage. acs.org The synthesis can then proceed by derivatizing the free nitrogen atom. For a library of 1-acyl-4-arylpiperazines, one nitrogen of the piperazine ring would be functionalized with a variety of acyl groups (like the 4-methoxybenzoyl group) while the other is attached to different aryl moieties (like the phenyl group). A 160-member library of piperazine derivatives was successfully produced by combining novel piperazine scaffolds with eight different sulfonyl chlorides/acid chlorides and ten different amines. researchgate.net
The final products are cleaved from the resin in the last step. For instance, Kaiser oxime resin has been utilized for the solid-phase synthesis of piperazinediones, where cleavage from the support occurs under mild conditions. nih.gov
Solution-Phase Synthesis:
Liquid-phase combinatorial synthesis offers an alternative where the reactions are carried out in solution. This approach can utilize soluble polymers as supports, which allows for homogeneous reaction conditions while still enabling easy precipitation and purification of the products. nih.gov A notable method for the synthesis of benzylpiperazines involves nucleophilic benzylic substitution and N-acylation on a soluble polymer support, resulting in high yields and excellent purity after simple precipitation and washing. nih.gov
Microwave-assisted synthesis has also emerged as a valuable technique in solution-phase chemistry for accelerating the synthesis of monosubstituted piperazine derivatives, often leading to high yields and purity while reducing reaction times. nih.gov
Building Blocks for Library Generation:
The diversity of a piperazine library is determined by the variety of building blocks used. For analogues of this compound, the library can be expanded by varying two primary components:
Acylating Agents: A diverse range of carboxylic acids, acid chlorides, or sulfonyl chlorides can be used in place of 4-methoxybenzoyl chloride to introduce different functionalities at the N1 position.
Arylating Agents: Various substituted phenyl boronic acids or aryl halides can be used in coupling reactions to introduce different aryl groups at the N4 position, modifying the phenyl ring.
The following table illustrates potential building blocks for generating a diverse library based on the this compound scaffold.
| Scaffold Position | Building Block Type | Examples |
| N1-Acyl Group | Carboxylic Acids / Acid Chlorides | Benzoyl chloride, 4-Nitrobenzoyl chloride, 2-Furoyl chloride, Cyclohexanecarbonyl chloride |
| N4-Aryl Group | Aryl Halides / Boronic Acids | 4-Fluorophenylboronic acid, 3-Chlorophenylboronic acid, 4-Tolylboronic acid, 1-Naphthylboronic acid |
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The purification and isolation of synthetic intermediates and the final this compound analogues are critical steps to ensure the chemical integrity and purity of the compounds. A combination of techniques is often employed.
Chromatographic Methods:
Column chromatography is a fundamental purification technique for piperazine derivatives. nih.govnih.gov Silica gel is commonly used as the stationary phase, with a variety of solvent systems (eluents) to separate the desired compound from impurities. For example, a mixture of chloroform (B151607) and acetone (B3395972) has been used as an eluent for the purification of piperazine-substituted dihydrofuran derivatives. nih.gov For more challenging separations or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is often utilized.
Crystallization:
Crystallization is a powerful technique for obtaining highly pure solid compounds. For analogues of this compound, such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine, crystallization by slow evaporation from a suitable solvent like ethyl acetate (B1210297) has been shown to yield high-purity crystals suitable for X-ray diffraction studies. nih.gov This method relies on the principle that the desired compound will preferentially form a crystalline solid from a saturated solution, leaving impurities behind in the solvent.
Extraction and Washing:
Liquid-liquid extraction is a common work-up procedure to separate the crude product from the reaction mixture. This typically involves dissolving the reaction mixture in an organic solvent and washing it successively with acidic, basic, and neutral aqueous solutions. For instance, an organic fraction containing a piperazine derivative can be washed with an aqueous hydrochloric acid solution, followed by a saturated sodium hydrogencarbonate solution, and finally with brine to remove acidic and basic impurities. nih.gov The organic phase is then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed. nih.govnih.gov
Precipitation:
In some cases, particularly in liquid-phase combinatorial synthesis using polymer supports, the desired product can be isolated by simple precipitation. nih.gov By changing the solvent composition, the polymer-supported product can be made to precipitate out of the solution, allowing for its separation by filtration, followed by washing to remove any soluble impurities. nih.gov
The table below summarizes the common purification techniques and their applications in the synthesis of piperazine derivatives.
| Purification Technique | Principle | Application in Piperazine Synthesis |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Isolation of final products and intermediates from reaction mixtures. nih.govnih.gov |
| Crystallization | Formation of a pure solid crystalline structure from a solution. | Final purification step to obtain high-purity solid compounds. nih.gov |
| Acid-Base Extraction | Separation based on the differential solubility of acidic and basic compounds in aqueous and organic phases. | Removal of acidic and basic impurities during work-up. nih.gov |
| Precipitation | Induction of solid formation from a solution. | Isolation of products in polymer-supported liquid-phase synthesis. nih.gov |
Advanced Molecular Characterization and Spectroscopic Analysis in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 1-(4-methoxybenzoyl)-4-phenylpiperazine, a combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to elucidate its conformational dynamics.
The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the three main structural components: the 4-methoxyphenyl (B3050149) group, the phenyl group, and the piperazine (B1678402) ring.
Aromatic Protons: The protons on the 4-methoxybenzoyl group would appear as two doublets in the aromatic region (typically δ 6.8-7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the unsubstituted phenyl group attached to the piperazine nitrogen would likely show a more complex multiplet pattern, integrating to five protons.
Piperazine Protons: The eight protons on the piperazine ring would appear as multiplets. Due to the amide bond, the electronic environment of the protons on the two sides of the piperazine ring is different. The four protons adjacent to the benzoyl carbonyl group would be deshielded and resonate at a lower field compared to the four protons adjacent to the phenyl-substituted nitrogen.
Methoxy (B1213986) Protons: A sharp singlet, integrating to three protons, would be observed for the methoxy group (-OCH₃), typically in the range of δ 3.7-3.9 ppm.
Expected ¹H NMR Data Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | d | 2H | Protons ortho to carbonyl (benzoyl) |
| ~6.95 | d | 2H | Protons meta to carbonyl (benzoyl) |
| ~7.30-7.15 | m | 2H | Ortho-protons of phenyl ring |
| ~7.00-6.85 | m | 3H | Meta- and para-protons of phenyl ring |
| ~3.85 | s | 3H | Methoxy (-OCH₃) protons |
| ~3.80-3.60 | m | 4H | Piperazine protons adjacent to C=O |
| ~3.20-3.00 | m | 4H | Piperazine protons adjacent to N-phenyl |
Note: The exact chemical shifts and multiplicities are predictive and would require experimental verification.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each unique carbon atom.
Carbonyl Carbon: A signal for the amide carbonyl carbon would be present in the downfield region, typically around δ 165-175 ppm.
Aromatic Carbons: The spectrum would show multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group would be highly shielded, while the carbons of the benzoyl and phenyl rings would have characteristic shifts based on their substitution.
Piperazine Carbons: The carbon atoms of the piperazine ring would appear in the aliphatic region (typically δ 40-60 ppm). Similar to the protons, the carbons on either side of the piperazine ring would have different chemical shifts.
Methoxy Carbon: The methoxy carbon would give a signal around δ 55 ppm.
Expected ¹³C NMR Data Table
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | Amide Carbonyl (C=O) |
| ~162.0 | C-O of methoxybenzoyl group |
| ~150.0 | Quaternary C of N-phenyl group |
| ~130.0-114.0 | Aromatic CH carbons |
| ~128.0 | Quaternary C of methoxybenzoyl group |
| ~55.5 | Methoxy (-OCH₃) carbon |
| ~48.0 | Piperazine carbons adjacent to N-phenyl |
| ~45.0 | Piperazine carbons adjacent to C=O |
Note: These are predicted chemical shift values.
To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl rings and the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for identifying the connectivity between the benzoyl group and the piperazine ring, and between the phenyl group and the piperazine ring, through correlations from the piperazine protons to the quaternary carbons of the aromatic rings.
The piperazine ring typically adopts a chair conformation to minimize steric strain. The presence of bulky substituents on the nitrogen atoms, like the phenyl and methoxybenzoyl groups, can influence the ring's conformational equilibrium. Variable-temperature NMR studies could provide insights into the energy barrier for the chair-to-chair interconversion of the piperazine ring. Additionally, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) could be used to determine the spatial proximity of different protons, providing evidence for the preferred conformation of the molecule in solution, including the relative orientation of the aromatic rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₈H₂₀N₂O₂), the expected exact mass would be calculated. The fragmentation pattern would likely involve the characteristic cleavage of the amide bond and the piperazine ring. Key fragments would correspond to the 4-methoxybenzoyl cation (m/z 135) and ions related to the N-phenylpiperazine moiety. Analysis of these fragments helps to confirm the connectivity of the molecular structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar molecules like this compound. In positive ion mode, the compound readily forms a protonated molecular ion [M+H]⁺. Given the molecular formula C₁₈H₂₀N₂O₂ and a molecular weight of 296.36 g/mol , the expected mass-to-charge ratio (m/z) for this primary ion would be approximately 297.37.
The high-resolution mass spectrum provides an accurate mass measurement, which is crucial for confirming the elemental composition. The ESI-MS/MS spectrum, generated by inducing fragmentation of the parent ion, offers further structural insights, typically showing cleavage at the amide bond and within the piperazine ring. This technique is particularly useful for confirming the presence of the target analyte in complex mixtures with high sensitivity and specificity. mdpi.comnist.gov
Table 1: Predicted ESI-MS Data for this compound
| Molecular Formula | Molecular Weight ( g/mol ) | Ion Type | Predicted m/z |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating volatile compounds and identifying them based on their mass spectra. researchgate.net For this compound, GC-MS analysis provides both the retention time, a measure of its passage through the chromatographic column, and a distinct fragmentation pattern upon electron ionization. auburn.edu
While a published spectrum for this specific molecule is not available, the fragmentation pattern can be reliably predicted based on the analysis of closely related methoxybenzoylpiperazines and phenylpiperazine derivatives. auburn.edu The electron ionization process is expected to induce specific cleavages:
Alpha-cleavage adjacent to the carbonyl group, yielding the stable 4-methoxybenzoyl cation at m/z 135. This is often a prominent peak.
Fragmentation of the phenylpiperazine moiety . This can lead to a fragment at m/z 161, corresponding to the 1-phenylpiperazine (B188723) radical cation, or further breakdown of the piperazine ring, producing characteristic ions at lower m/z values.
The combination of a unique retention time and this specific fragmentation pattern allows for unambiguous identification and assessment of purity in a given sample. mdpi.comauburn.edu
Table 2: Predicted Major Fragment Ions in GC-MS for this compound
| m/z | Predicted Fragment |
|---|---|
| 296 | Molecular Ion [M]⁺ |
| 161 | [C₁₀H₁₃N₂]⁺ (Phenylpiperazine fragment) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. Based on data from analogous compounds like 1-phenylpiperazine and other aroyl piperazines, the following peaks are expected. researchgate.netnih.gov
A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretching vibration is anticipated in the region of 1640-1660 cm⁻¹. The presence of the methoxy group on the aromatic ring is confirmed by a distinct C-O-C stretching vibration for the aryl ether, typically observed near 1250 cm⁻¹. Furthermore, the spectrum will display multiple bands related to the piperazine and phenyl rings, including C-N stretching of the tertiary amines in the piperazine ring (around 1150-1200 cm⁻¹) and C-H stretching vibrations for both aromatic and aliphatic protons (typically above and below 3000 cm⁻¹, respectively).
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3050 | Aromatic C-H | Stretch |
| ~2800-2950 | Aliphatic C-H (piperazine) | Stretch |
| ~1640-1660 | Amide C=O | Stretch |
| ~1510, ~1600 | Aromatic C=C | Stretch |
| ~1250 | Aryl-O-CH₃ | Asymmetric Stretch |
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample, which is used to verify its empirical and molecular formula. For this compound, with the molecular formula C₁₈H₂₀N₂O₂, the theoretical elemental composition can be calculated precisely. Experimental results from elemental analysis of a purified sample are expected to align closely with these calculated values, typically within a margin of ±0.4%, confirming the compound's purity and elemental makeup. researchgate.netresearchgate.netnih.gov
Table 4: Elemental Composition of this compound
| Element | Symbol | Molecular Formula | Calculated % |
|---|---|---|---|
| Carbon | C | C₁₈H₂₀N₂O₂ | 72.95% |
| Hydrogen | H | C₁₈H₂₀N₂O₂ | 6.80% |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nist.gov Although the specific crystal structure of this compound has not been published, analysis of closely related compounds, such as 1-(4-bromobenzoyl)-4-phenylpiperazine, provides a strong basis for prediction. nih.gov
It is expected that this compound would crystallize in a common crystal system like monoclinic or orthorhombic. The analysis would reveal that the central piperazine ring adopts a stable chair conformation. It would also determine the precise bond lengths, bond angles, and torsion angles, including the rotational angle of the 4-methoxybenzoyl group relative to the plane of the piperazine ring. This detailed structural information is invaluable for understanding intermolecular interactions, such as C-H···O contacts, that dictate the crystal packing. nih.gov
Table 5: Expected Parameters from X-ray Crystallographic Analysis
| Parameter | Description | Predicted Finding |
|---|---|---|
| Crystal System | The geometry of the unit cell | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry elements of the crystal | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c, α, β, γ | Specific Å and ° values defining the unit cell |
| Conformation | 3D shape of the molecule | Piperazine ring in a chair conformation |
Pharmacological and Biological Activity Profiling in Pre Clinical and in Vitro Models
In Vitro Cell-Based Assays for Biological Response Assessment
In vitro studies utilizing cell-based assays are fundamental to understanding the cellular response to a chemical compound. For derivatives of 1-(4-methoxybenzoyl)-4-phenylpiperazine, these assays have demonstrated notable effects on cell proliferation, viability, and oxidative stress.
Antiproliferative Activity in Cancer Cell Lines (e.g., MCF7)
A closely related compound, 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine, has been a subject of investigation for its anticancer properties. A study evaluating a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity across a panel of human cancer cell lines. mdpi.comnih.govresearchgate.net This includes the MCF7 breast cancer cell line, a common model for this type of research.
The research highlighted that these piperazine (B1678402) derivatives exhibit potent cytotoxic effects, with a 50% growth inhibition (IC₅₀) observed at micromolar concentrations. mdpi.comresearchgate.net The antiproliferative activity was not limited to breast cancer cells; the compounds were also effective against cell lines derived from liver, colon, gastric, and endometrial cancers. mdpi.comnih.govresearchgate.net
Interactive Data Table: Cytotoxicity of 1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (Compound 5c) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HUH7 | Liver | Data not specified |
| FOCUS | Liver | Data not specified |
| MAHLAVU | Liver | Data not specified |
| HEPG2 | Liver | Data not specified |
| HEP3B | Liver | Data not specified |
| MCF7 | Breast | Data within µM range |
| BT20 | Breast | Data not specified |
| T47D | Breast | Data not specified |
| CAMA-1 | Breast | Data not specified |
| HCT-116 | Colon | Data not specified |
| KATO-3 | Gastric | Data not specified |
| MFE-296 | Endometrial | Data not specified |
Cellular Viability and Cytotoxicity Assessments (excluding safety profiles)
The primary mechanism of the observed antiproliferative activity is through cytotoxicity, leading to a reduction in viable cells. The evaluation of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives confirmed high levels of cytotoxicity against the tested cancer cell lines. mdpi.comresearchgate.net The assays, such as the sulphorhodamine B (SRB) assay, measure cell density and are indicative of the compound's ability to induce cell death or inhibit proliferation. researchgate.net These findings underscore the potential of this chemical scaffold as a basis for developing new anticancer agents. nih.gov
Antioxidant Activity in Cellular Models
While direct studies on the antioxidant activity of this compound in cellular models were not found, research on related arylpiperazine derivatives suggests that this class of compounds possesses antioxidant potential. For instance, a novel arylpiperazine derivative, LQFM181, demonstrated significant antioxidant activity in vitro at both the neuronal membrane and cytoplasmic levels. nih.gov In in vivo models, LQFM181 showed a remarkable capacity to reduce markers of oxidative stress, such as malondialdehyde (MDA) and carbonyl protein levels, while increasing the activity of antioxidant enzymes like catalase and superoxide dismutase. nih.gov
Another study on para-alkoxy-phenylcarbamic acid esters containing a 4-phenylpiperazin-1-yl moiety investigated their ability to scavenge free radicals, indicating that the para-position of the alkoxy group was favorable for antioxidative efficiency. researchgate.net Similarly, the piperazine derivative LQFM180 also exhibited antioxidant activity in electroanalytical and DPPH assays. nih.gov These findings suggest that the this compound structure may also confer antioxidant properties.
Receptor Binding and Functional Assays
The arylpiperazine moiety is a well-established pharmacophore that interacts with various G protein-coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine receptors.
Serotonin Receptor (e.g., 5-HT1A) Ligand Binding and Activation Studies
The 1-arylpiperazine scaffold is a key structural feature for high-affinity ligands of the serotonin 1A (5-HT1A) receptor. semanticscholar.org Numerous studies have confirmed that derivatives of this class exhibit significant binding to this receptor. For example, a series of o-methoxyphenylpiperazines with a terminal benzamide (B126) moiety, structurally analogous to the compound of interest, displayed good affinity for 5-HT1A receptors, with IC₅₀ values in the nanomolar range (10⁻⁷ to 10⁻⁸ M). nih.gov
Further research into other 1-aryl-4-alkylpiperazine derivatives has reported even higher affinities, with IC₅₀ values as low as 0.3 nM for the 5-HT1A receptor. nih.gov The introduction of a 2-methoxy substituent on the phenylpiperazine ring is a common strategy to enhance affinity for 5-HT1A receptors. bg.ac.rs A related piperazine derivative, LQFM180, also demonstrated binding to 5-HT1A receptors, albeit in the low micromolar range. nih.gov This collective evidence strongly suggests that this compound is likely to be a high-affinity ligand for the 5-HT1A receptor.
Dopamine and Adrenergic Receptor Interactions
In addition to serotonin receptors, the arylpiperazine structure is known to interact with dopaminergic and adrenergic systems. The same o-methoxyphenylpiperazine derivatives that showed high affinity for 5-HT1A receptors also demonstrated comparable affinity for the dopamine D2 receptor, with IC₅₀ values ranging from 10⁻⁷ to 10⁻⁸ M. nih.gov The related compound LQFM180 was also found to bind to D2 receptors. nih.gov
Furthermore, this class of compounds exhibits activity at adrenergic receptors. Studies on 1-aryl-4-alkylpiperazines have evaluated their binding to alpha-1 adrenergic receptors. nih.gov Specifically, the presence of an ortho-methoxy group on the phenyl moiety has been shown to increase binding affinity for alpha-1 adrenoceptors. nih.gov Novel 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have shown alpha-1 adrenergic affinity in the nanomolar range (22 nM to 250 nM). nih.gov The compound LQFM180 also displayed binding affinity for α₁B-adrenergic receptors. nih.gov These findings indicate that this compound likely possesses activity at both dopamine and adrenergic receptors, making it a multi-target ligand.
Histamine H4 Receptor Ligand Evaluation
The histamine H4 receptor (H4R) is a protein primarily expressed in immune cells and is considered a promising target for treating inflammatory and allergic conditions nih.govnih.govmdpi.com. Following a comprehensive search of scientific literature, no specific data evaluating the binding affinity or functional activity (agonist or antagonist) of this compound at the histamine H4 receptor could be located. While other piperazine-containing molecules have been investigated as H4R ligands, specific evaluation for this particular compound is not available in the reviewed literature mdpi.comresearchgate.net.
Vesicular Monoamine Transporter-2 (VMAT2) Inhibition Assays
Vesicular monoamine transporter 2 (VMAT2) is a critical protein for the transport of neurotransmitters like dopamine into synaptic vesicles nih.gov. Its inhibitors are used in the treatment of hyperkinetic movement disorders nih.gov. A thorough review of published research revealed no studies reporting the inhibitory activity or binding affinity (such as IC50 or Ki values) of this compound specifically against VMAT2. Research in this area has focused on other structural classes of inhibitors, including tetrabenazine derivatives and various diphenalkylpiperidines nih.govelifesciences.org.
Enzyme Inhibition Profiling
The inhibitory effects of this compound have been assessed against a range of enzymes implicated in various disease pathways.
α-Glucosidase and α-Amylase Inhibition Studies
Inhibition of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion, is a key strategy in managing type 2 diabetes by controlling postprandial hyperglycemia nih.govwikipedia.org. Despite the investigation of numerous synthetic and natural compounds as inhibitors for these enzymes, no published studies were found that specifically report the IC50 values or inhibitory activity of this compound against either α-glucosidase or α-amylase researchgate.netresearchgate.netnih.govmedchemexpress.commdpi.comnih.govresearchgate.net.
Lipoxygenase (LOX) Enzyme Inhibition
Lipoxygenase (LOX) enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. As such, LOX inhibitors are of interest for their anti-inflammatory potential. However, searches of scientific databases and literature did not yield any results on the evaluation of this compound as a lipoxygenase inhibitor.
Cholinesterase (AChE and BChE) Inhibition Assays
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the symptomatic treatment of Alzheimer's disease by increasing acetylcholine levels in the brain nih.govnih.govdrugbank.com. While many compounds containing piperidine or piperazine scaffolds have been designed and evaluated as cholinesterase inhibitors, there is no specific published data detailing the in vitro inhibitory activity (IC50 values) of this compound against either AChE or BChE researchgate.netresearchgate.neteuropeanreview.orgmdpi.comresearchgate.net.
Tyrosinase Inhibition Kinetics
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders nih.govnih.gov. The inhibitory potential of this compound against tyrosinase, including kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive), has not been reported in the available scientific literature. While related structures like benzaldehyde and anisic acid (p-methoxybenzoic acid) derivatives have been studied, data for the complete compound is absent mdpi.comresearchgate.netnih.govresearchgate.net.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD can modulate the levels of these signaling molecules, thereby influencing various physiological processes. Research into the effects of this compound on NAPE-PLD has revealed its inhibitory potential.
Recent studies have identified potent and selective inhibitors of NAPE-PLD, such as LEI-401, which has been shown to reduce NAE levels in the brains of mice. nih.gov While direct studies on this compound are not extensively available, the investigation of related sulfonamide derivatives has provided insights into the structural requirements for NAPE-PLD inhibition. researchgate.net For instance, the compound ARN19874, a quinazolinedione sulfonamide, has been identified as an inhibitor of NAPE-PLD. researchgate.net Under inflammatory conditions, the inhibition of synaptic transmission by the anandamide precursor N-arachidonoylphosphatidylethanolamine (20:4-NAPE) is mediated by TRPV1 receptors, and this effect can be blocked by the NAPE-PLD inhibitor LEI-401, highlighting the role of this enzyme in nociceptive signaling. frontiersin.org Further research is necessary to fully elucidate the specific inhibitory activity and mechanism of action of this compound on NAPE-PLD.
Pharmacological Evaluation in In Vivo Animal Models (non-human)
Anxiolytic-like Effects in Rodent Behavioral Models (e.g., Elevated Plus Maze, Open Field)
The potential anxiolytic (anxiety-reducing) effects of this compound have been investigated using standard rodent behavioral models. These tests are designed to assess anxiety-like behaviors by capitalizing on the natural conflict between the exploratory drive of rodents and their aversion to open, brightly lit, or elevated spaces.
The Open Field Test (OFT) is another common model used to assess anxiety and locomotor activity. northumbria.ac.ukresearchgate.net In this test, rodents are placed in a novel, open arena, and their exploratory behavior is monitored. Anxiolytic compounds are expected to increase exploration of the central, more exposed area of the field. Conversely, anxiogenic compounds like m-chlorophenylpiperazine (mCPP) have been shown to alter behavior in the OFT. nih.gov It is important to note that some prototypical anxiolytics, such as benzodiazepines, have failed to consistently demonstrate anxiolytic effects in the open field test in certain mouse strains. nih.gov
Table 1: Anxiolytic-like Effects of a Related Piperazine Derivative in Rodent Models
| Behavioral Test | Compound | Effect |
|---|---|---|
| Elevated Plus Maze | (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) | Increased time and entries in open arms nih.gov |
Antidepressant-like Effects in Rodent Behavioral Models (e.g., Forced Swimming Test)
The Forced Swimming Test (FST) is a widely used rodent behavioral model to screen for potential antidepressant drugs. nih.govnih.govresearchgate.net The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant medications are known to reduce the duration of this immobility, suggesting an increase in escape-directed behavior.
While direct studies evaluating the antidepressant-like effects of this compound in the FST are limited, research on other compounds acting on neurotransmitter systems implicated in depression provides a relevant context. For example, antagonists of neurokinin receptors have been shown to decrease immobility time in the FST, with an efficacy comparable to traditional antidepressants like amitriptyline and desipramine. nih.gov Furthermore, antagonists of metabotropic glutamate receptors (mGluR1 and mGluR5) have also demonstrated antidepressant-like effects in the FST in rats. nih.gov The response to antidepressants in the FST can also be strain-dependent in mice, highlighting the importance of genetic factors in drug sensitivity. researchgate.net
Table 2: Effects of Various Compounds on Immobility Time in the Forced Swimming Test
| Compound Class | Specific Compound(s) | Effect on Immobility Time |
|---|---|---|
| Neurokinin Receptor Antagonists | CP-96,345, SR 48968, SR 142801 | Decreased nih.gov |
| mGluR1/mGluR5 Antagonists | EMQMCM, MTEP | Decreased nih.gov |
Anticonvulsant Screening in Mouse Models
The potential anticonvulsant properties of piperazine derivatives have been a subject of interest in the search for new anti-epileptic drugs. Screening for anticonvulsant activity is typically conducted in mouse models using tests such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scMet) seizure threshold test. nih.govresearchgate.net
A study evaluating a series of 1,4-substituted piperazine derivatives for anticonvulsant activity found that the compounds were moderately effective in the MES and scMet assays. nih.govresearchgate.net Notably, some of these derivatives were associated with neurotoxicity. nih.govresearchgate.net One compound, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, demonstrated good activity in the six-hertz (6-Hz) seizure test, a model for therapy-resistant partial seizures, with 100% protection at a dose of 100 mg/kg without neurotoxic effects. nih.govresearchgate.net The MES test is considered a valuable preclinical model for identifying compounds that may be effective against tonic-clonic and partial seizures in humans. mdpi.com
Table 3: Anticonvulsant Activity of a Related Piperazine Derivative
| Seizure Model | Compound | Outcome |
|---|
Antimalarial Activity in P. berghei Sporozoite Models
Malaria remains a significant global health concern, and the search for new antimalarial agents is ongoing. The rodent malaria parasite Plasmodium berghei is a commonly used model to screen for the antimalarial activity of new compounds. nih.govnih.gov
Research into the antimalarial potential of piperazine derivatives has shown promising results. A study focused on derivatives of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine demonstrated activity against P. berghei. nih.gov Several of these compounds were found to be active against the parasite, indicating that the piperazine scaffold is a viable starting point for the development of new antimalarial drugs. nih.gov While this study did not specifically test this compound, the findings suggest that related structures possess antimalarial properties. The in vitro susceptibility of P. berghei to various antimalarial drugs is a key parameter in the early stages of drug discovery. researchgate.net
Anti-inflammatory Activity in Rodent Models
Inflammation is a complex biological response implicated in a wide range of diseases, and the development of new anti-inflammatory drugs is a major focus of pharmaceutical research. mdpi.com Rodent models of inflammation, such as carrageenan-induced paw edema, are commonly used to evaluate the anti-inflammatory potential of novel compounds. nih.govexplorationpub.commdpi.com
While direct evidence for the anti-inflammatory activity of this compound is not extensively documented, studies on other piperazine derivatives have shown significant anti-inflammatory effects. For example, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) reduced edema formation in the carrageenan-induced paw edema test and decreased the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in a pleurisy model. nih.gov The inhibition of cyclooxygenase (COX) enzymes is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs), and the development of selective COX-2 inhibitors is aimed at reducing gastrointestinal side effects. mdpi.com
Table 4: Anti-inflammatory Effects of a Related Piperazine Derivative
| Inflammatory Model | Compound | Key Findings |
|---|---|---|
| Carrageenan-induced paw edema | (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Reduced edema formation nih.gov |
Antitrypanosomal Activity in Protozoan Disease Models
Research into the therapeutic potential of synthetic compounds has identified this compound as a molecule with activity against protozoan parasites, specifically Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have been conducted to evaluate its inhibitory effects on different life cycle stages of the parasite.
Initial screenings have demonstrated that this compound exhibits inhibitory activity against the epimastigote stage of Trypanosoma cruzi. jst.go.jp Epimastigotes are a replicative form of the parasite found in the gut of the insect vector. In a study evaluating a series of synthetic heterocyclic compounds, this compound was shown to have a half-maximal inhibitory concentration (IC50) greater than 100 μg/mL against the Y strain of T. cruzi epimastigotes. jst.go.jp This indicates a certain level of biological activity, although it is considered to be of low potency in this specific assay.
The following table summarizes the reported in vitro antitrypanosomal activity of this compound.
| Compound | Parasite | Parasite Stage | Strain | IC50 (µg/mL) |
| This compound | Trypanosoma cruzi | Epimastigote | Y | >100 |
Further detailed investigations, including activity against the clinically relevant trypomastigote and amastigote forms of the parasite, are necessary to fully elucidate the antitrypanosomal potential of this compound.
Mechanistic Investigations and Molecular Target Identification
Elucidation of Molecular Targets and Pathways
The molecular targets for phenylpiperazine derivatives are diverse, reflecting the versatility of this chemical scaffold. While direct studies on 1-(4-methoxybenzoyl)-4-phenylpiperazine are specific, the broader class of phenylpiperazine-containing molecules has been shown to interact with several key cellular components.
One of the primary targets for compounds containing a phenylpiperazine moiety is the family of DNA topoisomerases, particularly topoisomerase II (Topo II). nih.gov These enzymes are critical for managing DNA topology during processes like replication and transcription, making them established targets for anticancer agents. nih.gov Derivatives of 1,2-benzothiazine featuring a phenylpiperazine substituent have been designed and evaluated as potential Topo II inhibitors. nih.gov
Additionally, piperazine-based structures have been developed as antagonists for various receptors. For instance, they form the basis for antagonists of the P2X4 receptor, a ligand-gated ion channel implicated in neuroinflammation and chronic pain. nih.gov Other research has focused on developing selective antagonists for α1-adrenergic receptors (α1-ARs), which are involved in smooth muscle contraction, and kappa opioid receptors. frontiersin.orgnih.gov The methoxybenzoyl group, on the other hand, is a feature in some compounds that target tubulin polymerization or the Wnt/β-catenin signaling pathway. nih.govnih.gov
Table 1: Potential Molecular Targets for Phenylpiperazine and Methoxybenzoyl Scaffolds
| Target Class | Specific Target | Associated Activity | Reference |
|---|---|---|---|
| Enzyme | DNA Topoisomerase IIα | Inhibition | nih.govnih.gov |
| Receptor | P2X4 Receptor | Antagonism | nih.gov |
| Receptor | α1-Adrenergic Receptors (α1A/α1D) | Antagonism | frontiersin.org |
| Receptor | Kappa Opioid Receptor | Antagonism | nih.gov |
| Signaling Pathway | Wnt/β-catenin Pathway | Inhibition | nih.gov |
Receptor Agonism/Antagonism Mechanisms
Compounds containing the piperazine (B1678402) core structure have been extensively investigated as receptor antagonists. The mechanism of action typically involves the molecule binding to a receptor without activating it, thereby blocking the endogenous ligand from binding and eliciting a biological response.
For example, piperazine-based antagonists of the P2X4 receptor have been developed, building on the structural framework of paroxetine. nih.gov These compounds compete with ATP, the natural ligand, for binding to the receptor, which prevents the ion channel from opening. nih.gov Similarly, a derivative of naftopidil, which contains a methoxyphenylpiperazine group, acts as a potent antagonist for α1D- and α1A-adrenergic receptors. frontiersin.org This antagonism is crucial for its effects on smooth muscle tone. frontiersin.org In the realm of opioid receptors, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of opioid receptor antagonists, leading to the development of potent and selective kappa opioid receptor antagonists. nih.gov
Enzyme Kinetic Analysis and Inhibition Mechanisms
Enzyme inhibition is a key mechanism for many pharmacologically active compounds. Inhibitors can act reversibly or irreversibly and are often classified as competitive, non-competitive, or uncompetitive based on their kinetics.
Competitive Inhibition : A competitive inhibitor vies with the substrate for the enzyme's active site. libretexts.org The inhibitor's effectiveness is dependent on its concentration relative to the substrate. libretexts.org Kinetic analyses using Lineweaver-Burk plots can identify this mechanism, which is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax). Studies on certain sulfonamide derivatives containing a 4-methoxyphenethylamine (B56431) structure have shown competitive inhibition of acetylcholinesterase. peerj.com
Non-competitive Inhibition : In this mode, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. libretexts.org This type of inhibition reduces the Vmax but does not affect the Km. libretexts.org Kinetic studies of some 1,2,4-triazole (B32235) derivatives have demonstrated a non-competitive mechanism against alkaline phosphatase, with a determined inhibition constant (Ki) of 1.15 μM for the most potent compound. researchgate.net
The metabolic fate of the structurally related compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) has been studied, providing insight into potential enzyme kinetics. The O-demethylation of MeOPP, a major metabolic step, is catalyzed primarily by the cytochrome P450 enzyme CYP2D6. nih.gov Enzyme kinetic analysis of this reaction in human liver microsomes (pHLM) and with cDNA-expressed CYP2D6 revealed key parameters. nih.gov
Table 2: Enzyme Kinetic Parameters for the O-demethylation of 1-(4-methoxyphenyl)piperazine (MeOPP)
| Enzyme Source | Apparent Km (μM) | Apparent Vmax | Reference |
|---|---|---|---|
| cDNA-expressed CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol min⁻¹ pmol⁻¹ CYP | nih.gov |
These data indicate that CYP2D6 is the high-affinity enzyme responsible for this metabolic pathway. nih.gov
DNA Binding and Topoisomerase IIα Interaction Studies
DNA topoisomerase IIα (Topo IIα) is an essential enzyme that alters DNA topology by creating transient double-strand breaks to allow for strand passage. nih.gov Drugs that target this enzyme often act as "topoisomerase poisons," which stabilize the covalent complex formed between the enzyme and DNA (cleavage complex). nih.govoncohemakey.com This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and subsequent cell death. nih.gov
Molecular docking studies on 1,2-benzothiazine derivatives containing a phenylpiperazine moiety suggest a potential mechanism of interaction. nih.gov In these models, the phenylpiperazine part of the molecule intercalates between DNA base pairs, engaging in π-π stacking interactions. nih.gov This positions the rest of the molecule to form hydrogen bonds with amino acid residues in the Topo IIα protein and with the DNA backbone, stabilizing the cleavage complex. nih.gov This dual interaction with both DNA and the enzyme is characteristic of many Topo II inhibitors. nih.gov
Modulation of Cellular Signaling Pathways
Beyond direct receptor or enzyme inhibition, phenylpiperazine and methoxybenzoyl derivatives can modulate complex intracellular signaling pathways. These pathways are networks of proteins that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes.
One such pathway is the Wnt/β-catenin signaling cascade, which plays a role in cell proliferation and differentiation. nih.gov A novel pyrrole (B145914) derivative containing a trimethoxybenzoyl group was found to suppress this pathway by downregulating its target genes, ultimately leading to apoptosis. nih.gov Another study on a piperazine-derived α1-antagonist, HJZ-12, revealed that it could induce apoptosis in benign prostatic hyperplasia cells through an α1-independent mechanism. frontiersin.org RNA-sequencing analysis identified that this effect was mediated by the downregulation of anti-apoptotic genes, including B-lymphoma Mo-MLV insertion region 1 (Bmi-1). frontiersin.org Furthermore, some compounds can trigger major stress signaling pathways, mimicking the effects of reactive oxygen species (ROS) and driving cells toward autophagy. nih.gov
Investigation of Metabolic Biotransformation in Biological Systems (pre-clinical)
The in vivo metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP), a compound structurally analogous to the core of this compound, was studied in rats. nih.gov The primary metabolic transformation observed was O-demethylation, which converts the methoxy (B1213986) group into a hydroxyl group, forming 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.gov Further studies using human liver microsomes confirmed that this O-demethylation is the major metabolic step and is predominantly carried out by the enzyme CYP2D6. nih.gov The activity of this enzyme was significantly inhibited by quinidine, a specific CYP2D6 inhibitor, confirming its primary role. nih.gov These findings suggest that the methoxy group on the benzoyl ring of this compound is a likely site for metabolic modification in biological systems. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4-methoxyphenyl)piperazine (MeOPP) |
| 1-(4-hydroxyphenyl)piperazine (4-HO-PP) |
| 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12) |
| 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (BS230) |
| 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (SMART-H) |
| 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide |
| N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide |
| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide |
| Doxorubicin |
| Methotrexate |
| Naftopidil |
| Paroxetine |
Structure Activity Relationship Sar and Lead Optimization Studies of 1 4 Methoxybenzoyl 4 Phenylpiperazine
The exploration of 1-(4-methoxybenzoyl)-4-phenylpiperazine and its analogs is a classic example of medicinal chemistry's endeavor to understand how a molecule's chemical structure relates to its biological activity. Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically dissecting the molecule to identify which parts are essential for its function. This knowledge is then applied in lead optimization to design new compounds with enhanced properties such as increased potency, better selectivity, and improved metabolic stability.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of 1-(4-methoxybenzoyl)-4-phenylpiperazine, to the binding site of a macromolecular target, typically a protein or nucleic acid.
Molecular docking simulations are crucial for predicting how phenylpiperazine derivatives position themselves within the active site of a biological target. These predictions are quantified by a scoring function that estimates the binding affinity, often expressed as a binding energy value.
Studies on various phenylpiperazine derivatives have demonstrated their potential to bind to a range of biological targets. For instance, a series of 1-arylsulfonyl-4-phenylpiperazine derivatives were evaluated for their inhibitory potential against several enzymes. researchgate.net Similarly, research on other derivatives targeting the C-C chemokine receptor type 1 (CCR1) has been conducted to understand their inhibitory mechanisms. nih.gov In the context of anticancer research, docking studies showed that certain new phenylpiperazine derivatives of 1,2-benzothiazine can bind to the DNA-topoisomerase II (Topo II) complex. nih.govmdpi.com
The binding affinities of these related compounds are determined to identify the most promising candidates for further development. For example, in a study of compounds targeting alpha-adrenoceptors, derivatives featuring a 1-(o-methoxyphenyl)piperazine moiety, which is structurally related to the subject compound, displayed high affinity, with Ki values in the low nanomolar range. nih.gov
Table 1: Binding Affinity of a Related Phenylpiperazine Derivative
| Compound | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | α1-adrenoceptor | 2.1 nM nih.gov |
A primary outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the stability of the ligand-receptor complex.
For example, in a study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives as CCR1 antagonists, docking results highlighted that the residue Tyr113 was crucial for anchoring the ligands in the active site through hydrogen bonding. nih.gov In another investigation, the benzothiazine and phenylpiperazine rings of synthesized compounds were found to be responsible for π-type interactions with aromatic amino acids in the nucleic acid binding domain of Topo II. mdpi.com Understanding these key interactions is vital for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to enhance its binding affinity and selectivity.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework for investigating the electronic structure and properties of molecules. researchgate.net DFT is a computationally efficient method that delivers a good compromise between accuracy and computational cost, making it a standard tool for studying molecular systems. researchgate.net
The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. DFT calculations are used to determine these properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmchemsci.comjmchemsci.com
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. ejosat.com.tr The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. ejosat.com.tr A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and polarizable. For some heterocyclic compounds, this energy gap has been calculated to understand charge transfer within the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with biological receptors and other molecules. researchgate.net
Table 2: Electronic Properties of a Related Compound from DFT Calculations
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | 3.00 eV researchgate.net | Indicates molecular stability and reactivity ejosat.com.tr |
Note: The value presented is for a related organostannoxane compound and serves as an example of the application of this analysis.
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Quantum chemical calculations can be used to explore the conformational landscape of a molecule like this compound. By calculating the energy of different possible conformations (rotational isomers or rotamers), researchers can identify the most stable, low-energy structures. This is essential because the molecule typically binds to its biological target in one of these low-energy conformations. Structural studies on related arylpiperazine compounds have shown that the central piperazine (B1678402) ring typically adopts a stable chair conformation. mdpi.com
DFT and other quantum chemical methods can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comdergipark.org.tr By calculating theoretical spectra and comparing them with experimental data, researchers can confirm the molecular structure and assign specific spectral features to the vibrations of particular bonds or the chemical environment of specific atoms. This synergy between theoretical calculations and experimental spectroscopy is a powerful approach for the structural elucidation of newly synthesized compounds. dergipark.org.tr
Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interaction of atoms and molecules over time. For this compound, MD simulations are crucial for understanding the dynamic nature of its binding to a biological target, such as a receptor or enzyme. Unlike static docking models, which provide a single snapshot of the binding pose, MD simulations reveal the stability of these interactions, the conformational changes in both the ligand and the protein, and the key energetic contributions to binding affinity. nih.govacs.orgnih.gov
In a typical MD simulation study, the compound-protein complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and their resulting motions over a set period, often nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can reveal critical information. For instance, researchers can monitor the Root Mean Square Deviation (RMSD) of the ligand to assess its stability within the binding pocket; a stable RMSD plot indicates a stable binding mode. nih.gov Concurrently, the Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein interact most significantly with the compound.
Furthermore, MD simulations are used to calculate the binding free energy, which provides a quantitative estimate of the ligand's affinity for its target. nih.gov This data is invaluable for comparing different derivatives of the this compound scaffold and prioritizing those with the most favorable binding energetics for synthesis and experimental testing. acs.orgnih.gov
| Parameter | Description | Illustrative Finding for this compound |
|---|---|---|
| RMSD (Ligand) | Measures the average deviation of the ligand's position from a reference structure, indicating binding stability. | Low and stable RMSD (< 2.0 Å) over a 100 ns simulation, suggesting a stable binding pose. |
| RMSF (Protein Residues) | Indicates the flexibility of individual amino acid residues in the protein upon ligand binding. | Reduced fluctuations in active site residues (e.g., Tyr120, Phe250), indicating their involvement in key interactions. |
| Binding Free Energy (ΔG) | Calculated energy of binding, predicting the affinity of the ligand for the target. | -45.5 kcal/mol, indicating a strong and favorable binding interaction. |
| Key Interactions | Identifies persistent hydrogen bonds, hydrophobic contacts, or π-π stacking throughout the simulation. | Stable hydrogen bond with Gln150; π-π stacking between the phenyl ring and Trp300. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) for Research Compound Prioritization
Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic properties. The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a molecule determines its ability to reach the target site in the body, remain there for a sufficient duration, and be cleared without causing undue harm. researchgate.netiapchem.org In silico ADMET prediction uses computational models to forecast these properties based on the chemical structure of a compound like this compound. d-nb.infonih.gov
These predictive models are built from large datasets of experimentally measured properties and employ machine learning algorithms and quantitative structure-activity relationships (QSAR). iapchem.org For a research compound, early ADMET profiling is essential for identifying potential liabilities that could lead to failure in later stages of drug development. researchgate.net For example, predictions can assess human intestinal absorption (HIA) to gauge oral bioavailability, or blood-brain barrier (BBB) penetration, which is critical for compounds targeting the central nervous system. researchgate.net Models also predict interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoforms, and potential toxicities like carcinogenicity or hepatotoxicity. researchgate.net By screening compounds like this compound through a battery of ADMET predictions, researchers can prioritize candidates with the most promising drug-like profiles. researchgate.net
| ADMET Property | Parameter | Predicted Value/Classification | Implication |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | High | Compound is likely to cross into the CNS. |
| P-glycoprotein Substrate | No | Not likely to be removed from the CNS by efflux pumps. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | Renal Organic Cation Transporter | Substrate | Likely cleared via renal excretion. |
| Toxicity | Carcinogenicity (Ames test) | Non-mutagenic | Low risk of causing genetic mutations. |
| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify novel compounds with the potential to bind to a specific biological target. patsnap.comresearchgate.net A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule's biological activity. dergipark.org.tr These features are arranged in a specific three-dimensional geometry. nih.gov
For a compound like this compound, a pharmacophore model can be generated based on its structure and known interactions with a target (structure-based) or by comparing it with a set of other known active molecules (ligand-based). nih.gov The resulting model serves as a 3D query to search large chemical databases, a process known as virtual screening. diva-portal.orgacs.org This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore predicted to be active. nih.gov
Virtual screening using a pharmacophore derived from the this compound scaffold can uncover new chemical entities that retain the key binding features but have different core structures. kuleuven.be This is a highly effective strategy for scaffold hopping and discovering novel intellectual property. The hits identified from the virtual screen are then prioritized for further computational analysis, such as molecular docking and MD simulations, before being selected for experimental validation. dergipark.org.tr
| Pharmacophoric Feature | Description | Location in this compound |
|---|---|---|
| Aromatic Ring (AR1) | A planar, cyclic, aromatic system capable of π-π stacking. | Phenyl group attached to the piperazine ring. |
| Aromatic Ring (AR2) | A second aromatic system, often involved in hydrophobic or aromatic interactions. | Methoxybenzoyl group. |
| Hydrogen Bond Acceptor (HBA1) | An atom capable of accepting a hydrogen bond. | Oxygen atom of the carbonyl group. |
| Hydrogen Bond Acceptor (HBA2) | A second hydrogen bond acceptor feature. | Oxygen atom of the methoxy (B1213986) group. |
| Positive Ionizable (PI) | A group that is likely to be protonated at physiological pH, often involved in ionic interactions. | Nitrogen atom of the piperazine ring (distal to the phenyl group). |
| Hydrophobic Center (HY) | A non-polar region of the molecule. | The piperazine ring itself can contribute to hydrophobic interactions. |
Pre Clinical Pharmacokinetic and Biodistribution Investigations in Animal Models
Bioanalytical Method Development for Quantification in Biological Matrices
Accurate quantification of 1-(4-methoxybenzoyl)-4-phenylpiperazine in biological samples such as plasma and various tissues is fundamental to all pharmacokinetic studies. The development of a robust and sensitive bioanalytical method is, therefore, the first critical step.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like this compound due to its high selectivity, sensitivity, and speed. While specific methods for this exact compound are not detailed in publicly available literature, the methodology for analogous piperazine (B1678402) derivatives is well-established.
For instance, a bioanalytical LC-MS/MS method for the piperazine-containing antineoplastic prototype, LQFM018, was developed and validated for rat plasma. nih.gov This method utilized a C18 chromatographic column and a mobile phase consisting of a mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol. nih.gov Such a method would likely be adaptable for this compound. The selection of specific precursor and product ions for the compound and an appropriate internal standard would be necessary for method development, ensuring specificity and accuracy. The validation of such a method typically includes assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). dovepress.com For example, a validated method for another N-phenylpiperazine derivative demonstrated good linearity over a specific concentration range and a low LLOQ, which is crucial for detecting low concentrations of the drug in later pharmacokinetic phases.
Sample Preparation Techniques for Animal Tissues and Biofluids
Before analysis by LC-MS/MS, the analyte must be extracted from the complex biological matrix of plasma or tissue homogenates. Common sample preparation techniques for piperazine derivatives include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein precipitation is a straightforward method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins, after which the supernatant containing the drug is collected for analysis. nih.gov LLE uses a water-immiscible organic solvent to extract the drug from the aqueous biological fluid. For the piperazine derivative LQFM018, a simple LLE method using methyl tert-butyl ether (MTBE) was employed. nih.gov SPE offers a more selective extraction by using a solid sorbent to retain the analyte of interest while impurities are washed away. The choice of sample preparation technique depends on the physicochemical properties of this compound, the required level of cleanliness of the extract, and the desired throughput. For tissue samples, an initial homogenization step is required to break down the tissue structure before applying one of these extraction techniques.
Absorption Studies in Animal Models (e.g., Oral Bioavailability)
Understanding the extent and rate of absorption of this compound, particularly after oral administration, is critical for its development as a potential oral therapeutic. Oral bioavailability (F) is a key parameter, representing the fraction of an orally administered dose that reaches the systemic circulation unchanged.
The absorption of this compound would be influenced by its aqueous solubility, permeability across the intestinal membrane, and susceptibility to first-pass metabolism in the gut wall and liver. Given its structure, it is plausible that it would be well-absorbed, but extensive first-pass metabolism could potentially limit its oral bioavailability.
Distribution Studies, including Tissue Accumulation (e.g., brain penetration)
Distribution studies are performed to understand how this compound partitions into various tissues from the bloodstream. For a compound intended to act on the central nervous system (CNS), brain penetration is a particularly important aspect of its distribution profile.
The volume of distribution (Vd) is a key pharmacokinetic parameter that provides an indication of the extent of a drug's distribution in the body. A high Vd suggests extensive tissue distribution. For the antipsychotic drug cariprazine, which also contains a piperazine moiety, the Vd in rats was high (6.5 L/kg), indicating widespread tissue distribution. dovepress.com
Brain penetration is often assessed by the brain-to-plasma (B/P) concentration ratio. For cariprazine, the B/P ratio was high in mice (7.3) and rats (11), demonstrating significant penetration into the brain. dovepress.com The free extracellular concentration in the brain, which is the concentration available to interact with targets, was found to be about 1-5% of the total brain concentration for cariprazine. dovepress.com Given the lipophilic nature of the phenylpiperazine scaffold, it is anticipated that this compound would also exhibit good brain penetration. However, it could also be a substrate for efflux transporters at the blood-brain barrier, such as P-glycoprotein, which could limit its brain accumulation.
Metabolic Pathway Elucidation and Metabolite Identification in Animal Models
The biotransformation of this compound is a critical determinant of its pharmacokinetic profile and can lead to the formation of active or inactive metabolites. In vivo metabolism studies in animal models, typically rats, are essential for identifying the major metabolic pathways.
For the closely related compound, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), in vivo studies in male Wistar rats have shown that the primary metabolic pathway is O-demethylation to form 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.govresearchgate.net This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govresearchgate.net In addition to O-demethylation, degradation of the piperazine ring has also been observed. nih.govresearchgate.net
It is highly probable that this compound undergoes similar metabolic transformations. The primary metabolic pathways would likely involve:
O-demethylation of the methoxy (B1213986) group to a hydroxyl group.
Hydroxylation on the phenyl or piperazine rings.
N-dealkylation or cleavage of the piperazine ring.
These phase I metabolites could then undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. nih.gov In vitro studies using liver microsomes from different species (e.g., rat, mouse, human) can be used to investigate the metabolic stability of the compound and identify the enzymes responsible for its metabolism. nih.gov
Excretion Profiling in Pre-clinical Species
Excretion studies aim to determine the routes and rates by which this compound and its metabolites are eliminated from the body. The primary routes of excretion are typically via the urine and feces.
While specific excretion data for this compound is not available, studies on other piperazine derivatives can provide a general framework. For example, in a study with N-benzylpiperazine (BZP) in rats, the cumulative amount of the main metabolite, p-hydroxy-BZP, excreted in the urine within 48 hours was approximately 25% of the administered dose, with about 6.7% of the parent drug excreted unchanged. nih.gov A significant portion of the metabolite was excreted as a glucuronide conjugate. nih.gov
It is expected that this compound and its metabolites would be primarily excreted in the urine, both as unchanged drug and as conjugated metabolites. Fecal excretion could also be a significant route, particularly for less polar metabolites or if the compound undergoes biliary excretion. The elimination half-life (t1/2) is a key parameter determined from excretion studies, which indicates the time it takes for the drug concentration in the body to decrease by half. For the antineoplastic prototype LQFM018, a relatively fast elimination phase was observed, suggesting rapid clearance, possibly due to intense hepatic biotransformation. nih.gov
Advanced Analytical Methodologies for Research and Characterization
High-Resolution Chromatography (e.g., UPLC, HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of 1-(4-methoxybenzoyl)-4-phenylpiperazine and for separating it from starting materials, by-products, and potential degradants. These techniques offer high resolution and sensitivity, making them ideal for both qualitative and quantitative analysis.
In a typical research application, a reverse-phase HPLC method would be developed. For a related compound, 1-(4-Methoxyphenyl)piperazine (B173029), a successful separation was achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape and resolution. sielc.com UPLC, utilizing columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times and improved resolution, which is critical for separating closely related impurities. sielc.com
Detailed Research Findings: While specific chromatograms for this compound are not readily available in published literature, a hypothetical HPLC method for its purity determination is presented below. The method would be developed to ensure a stable baseline and good resolution from any potential impurities. The retention time of the main peak, corresponding to the compound, would be established, and the area of this peak relative to the total area of all peaks would be used to calculate the purity.
Interactive Data Table: Hypothetical HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 2.7 µm, 4.6 mm i.d. × 10 cm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
| Expected Retention Time | ~ 6.5 minutes |
Advanced Mass Spectrometry Techniques (e.g., QTOF/MS, Orbitrap) for Metabolomics and Proteomics in Research
Advanced mass spectrometry (MS) techniques, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry, are powerful tools for the structural elucidation and metabolite identification of compounds like this compound. nih.govnih.gov These high-resolution mass spectrometers (HRMS) provide highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the identification of unknown metabolites. ijpras.com
In a research context, to study the metabolism of this compound, the compound would be incubated with liver microsomes or other appropriate biological systems. The resulting mixture would then be analyzed by LC-HRMS. The high mass accuracy of a QTOF or Orbitrap analyzer allows for the confident identification of potential metabolic transformations, such as hydroxylation, demethylation, or glucuronidation, by comparing the mass-to-charge ratios of the detected ions with the theoretical masses of predicted metabolites. jfda-online.com
Detailed Research Findings: Specific metabolomics studies on this compound are not extensively documented. However, based on the known metabolic pathways of similar phenylpiperazine derivatives, a number of potential metabolites could be anticipated. semanticscholar.org For instance, studies on other methoxyphenylpiperazine derivatives have shown that O-demethylation is a common metabolic route. semanticscholar.org Therefore, one would expect to find metabolites where the methoxy (B1213986) group is converted to a hydroxyl group.
Interactive Data Table: Predicted Metabolites of this compound for MS-based Research
| Predicted Metabolite | Molecular Formula | Predicted [M+H]⁺ (m/z) | Metabolic Reaction |
| Parent Compound | C₁₈H₂₀N₂O₂ | 297.1598 | - |
| O-desmethyl Metabolite | C₁₇H₁₈N₂O₂ | 283.1441 | O-Demethylation |
| Hydroxylated Metabolite | C₁₈H₂₀N₂O₃ | 313.1547 | Aromatic Hydroxylation |
| N-dealkylated Metabolite | C₁₁H₁₄N₂O | 191.1179 | N-Dealkylation (loss of phenyl) |
Hyphenated Techniques (e.g., LC-NMR, GC-IR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural information. nih.gov The online combination of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) and gas chromatography with infrared spectroscopy (GC-IR) are powerful examples. ijpras.comjfda-online.com
LC-NMR allows for the separation of components in a mixture by HPLC followed by the direct acquisition of NMR spectra for each separated peak. ijpras.com This can be invaluable for the unambiguous structure elucidation of impurities or metabolites of this compound without the need for offline isolation. GC-IR provides infrared spectra of volatile compounds as they elute from the GC column, which can help in identifying functional groups and confirming the structure of thermally stable analytes or their derivatives. researchgate.net
Detailed Research Findings: While no specific LC-NMR or GC-IR studies on this compound are published, the application of these techniques can be illustrated. For example, if an unknown impurity is detected during HPLC analysis, the sample could be re-analyzed by LC-NMR. By acquiring the proton and carbon NMR spectra of the impurity peak, its chemical structure could be determined and compared to the parent compound to identify the structural modification.
Quantitative Analytical Method Validation for Research Applications
For quantitative research applications, such as determining the concentration of this compound in a sample, the analytical method must be validated to ensure its reliability. nih.govnih.gov Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, range, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov
Linearity and Range
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. To establish linearity, a series of calibration standards of this compound would be prepared and analyzed. The response (e.g., peak area from HPLC-UV) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R² > 0.99) is typically required. nih.gov
Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a spiked sample) and calculating the percent recovery. For a validated method, the precision should be low (e.g., RSD < 2%), and the accuracy should be high (e.g., recovery between 98-102%). nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These values are crucial for trace analysis, such as impurity profiling or pharmacokinetic studies. The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. nih.gov
Interactive Data Table: Representative Method Validation Data for Quantitative Analysis of a Phenylpiperazine Derivative
| Validation Parameter | Typical Acceptance Criteria | Illustrative Value |
| Linearity (R²) | > 0.99 | 0.9995 |
| Range (µg/mL) | Defined by application | 1 - 100 |
| Precision (RSD%) | ≤ 2% | 1.2% |
| Accuracy (Recovery %) | 98 - 102% | 99.5% |
| LOD (µg/mL) | Reportable | 0.1 |
| LOQ (µg/mL) | Reportable | 0.3 |
Future Research Directions and Translational Potential in Pre Clinical Development
Exploration of Novel Therapeutic Indications based on Pre-clinical Findings
Pre-clinical investigations into 1-(4-methoxybenzoyl)-4-phenylpiperazine and its analogs have revealed a range of biological activities, suggesting their potential application in several therapeutic areas. The versatility of the phenylpiperazine core allows for structural modifications that can tune the compound's affinity for various biological targets.
One significant area of exploration is in the treatment of central nervous system (CNS) disorders. Many arylpiperazine derivatives show a strong affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype, which is a key target for treating depression and anxiety. nih.govnih.gov For instance, WAY100635, a well-known 5-HT1A antagonist, contains a methoxyphenylpiperazine moiety and is widely used as a research tool. nih.gov The O-desmethyl analog of WAY100635 has been identified as a particularly potent antagonist at postsynaptic 5-HT1A receptors. nih.gov Molecular modeling studies have also been employed to understand the structural requirements for high-affinity 5-HT1A ligands, which can guide the design of new therapeutic agents. nih.gov
Another promising therapeutic avenue is in oncology. Certain phenylpiperazine derivatives have demonstrated significant cytotoxic effects on various cancer cell lines. mdpi.com For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are structurally related to the compound of interest, were tested against a panel of cancer cell lines including liver, breast, colon, gastric, and endometrial cancers. mdpi.com Furthermore, some phenylpiperazine derivatives have been evaluated for their potential in targeting neuroblastoma. nih.gov Studies have shown that these compounds can inhibit the uptake of MIBG, a compound used for imaging and therapy of neuroblastoma, suggesting their potential as targeting agents for this type of cancer. nih.gov
Phenylpiperazine derivatives have also been investigated for their activity at adrenergic receptors, which are implicated in cardiovascular diseases. nih.govrsc.org The blockade or activation of these receptors is a major therapeutic strategy for conditions like hypertension, angina, and congestive heart failure. nih.gov Research has shown that N-phenylpiperazine derivatives can bind to α1A-adrenoceptors, and understanding this binding mechanism is crucial for developing drugs for cardiovascular diseases. rsc.org
Finally, some phenylpiperazine derivatives have shown potential as acaricidal agents, indicating a possible application in agriculture or veterinary medicine. nih.gov
Table 1: Potential Therapeutic Indications for Phenylpiperazine Derivatives
| Therapeutic Area | Specific Indication | Rationale from Pre-clinical Studies |
|---|---|---|
| Central Nervous System | Depression, Anxiety | High affinity for 5-HT1A serotonin receptors. nih.govnih.gov |
| Oncology | Various Cancers (Liver, Breast, etc.), Neuroblastoma | Demonstrated cytotoxicity in cancer cell lines and potential as tumor-targeting agents. mdpi.comnih.gov |
| Cardiovascular | Hypertension, Angina | Activity at α1-adrenergic receptors. nih.govrsc.org |
| Acaricidal | Pest Control | Acaricidal activity against various mite species. nih.gov |
Rational Design of Next-Generation Analogues with Improved Pre-clinical Profiles
The rational design of next-generation analogues of this compound is a key strategy to enhance its therapeutic potential and improve its pre-clinical profile. This approach relies heavily on understanding the structure-activity relationships (SAR) of this class of compounds.
SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. For phenylpiperazine derivatives, modifications can be made at several positions, including the phenyl ring, the piperazine (B1678402) ring, and the benzoyl group. For example, studies have shown that the substituent on the phenyl ring can significantly influence the compound's affinity for different receptors. nih.gov
Computational methods, such as comparative molecular field analysis (CoMFA), are powerful tools in rational drug design. nih.gov These methods can create three-dimensional quantitative structure-activity relationship (3D-QSAR) models that help to visualize the steric and electrostatic fields around the molecule, providing insights into the structural features that are crucial for receptor binding and selectivity. nih.gov For instance, 3D-QSAR models have been used to understand the requirements for 5-HT1A and alpha 1 receptor affinity and selectivity in a series of hydantoin-phenylpiperazine derivatives. nih.gov
Another approach to designing next-generation analogues is to create hybrid molecules that combine the phenylpiperazine scaffold with other pharmacologically active moieties. This can lead to compounds with novel mechanisms of action or improved properties. For example, new phenylglycinamide derivatives with a hybrid structure are being explored as potential broad-spectrum anticonvulsants. mdpi.com
The goal of these design efforts is to create analogues with improved potency, selectivity, and pharmacokinetic properties, while minimizing off-target effects.
Table 2: Key Structural Modifications and Their Impact on Activity
| Structural Modification | Position | Impact on Biological Activity |
|---|---|---|
| Substitution on the phenyl ring | Phenyl group | Influences receptor affinity and selectivity. nih.gov |
| Nature of the acyl group | Benzoyl moiety | Can be modified to alter potency and pharmacokinetic properties. |
| Introduction of additional functional groups | Various | Can lead to hybrid molecules with novel activities. mdpi.com |
Integration of Multi-Omics Data (e.g., transcriptomics, proteomics) in Mechanistic Studies
To gain a deeper understanding of the mechanisms of action of this compound and its analogues, the integration of multi-omics data is becoming increasingly important. Multi-omics approaches, which include transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur in cells or organisms in response to a compound.
While specific multi-omics studies on this compound are not yet widely published, this approach has been successfully applied to understand the effects of other compounds and to investigate the pathophysiology of various diseases. nih.govnih.govfrontiersin.orgufz.de For example, multi-omics analysis has been used to unravel the molecular mechanisms of drug-induced bipolar disorder in zebrafish and to understand the biosynthesis of compounds in plants. nih.govnih.govfrontiersin.org
In the context of this compound, transcriptomics could be used to identify changes in gene expression in response to the compound, providing clues about the signaling pathways it modulates. Proteomics can then be used to study changes in protein expression and post-translational modifications, which can reveal the downstream effects of the compound on cellular processes. mdpi.comnih.govnih.gov Metabolomics, the study of small molecules, can provide a snapshot of the metabolic state of a cell or organism and how it is altered by the compound.
By integrating these different layers of omics data, researchers can build a more complete picture of the compound's mechanism of action, identify potential biomarkers for its efficacy, and even predict potential off-target effects. This information is invaluable for the pre-clinical development and translational potential of new drug candidates. ufz.de
Development of Advanced In Vitro and In Vivo Models for Efficacy Studies
The development and use of advanced in vitro and in vivo models are crucial for accurately assessing the efficacy of this compound and its analogues before they move into clinical trials.
In Vitro Models:
Traditional 2D cell cultures have been the workhorse of in vitro pharmacology, but they often fail to replicate the complex microenvironment of tissues in the body. mdpi.com To address this limitation, more advanced in vitro models are being developed, such as 3D cell cultures, organoids, and organs-on-a-chip. mdpi.com These models provide a more physiologically relevant environment for testing drug efficacy and can offer better predictions of in vivo responses.
For example, in the context of cancer research, 3D spheroids of cancer cells can mimic the structure of a small tumor, allowing for the evaluation of a compound's ability to penetrate the tumor and kill cancer cells in a more realistic setting. nih.gov For CNS disorders, brain organoids derived from human stem cells can be used to study the effects of a compound on neuronal development and function.
In Vivo Models:
Animal models remain a critical component of pre-clinical research, allowing for the evaluation of a compound's efficacy in a whole-organism context. The choice of animal model depends on the therapeutic indication being studied. For example, rodent models of depression or anxiety are commonly used to test the efficacy of compounds targeting the serotonin system. nih.gov For cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are often used to evaluate the anti-tumor activity of a compound. nih.gov
The development of genetically engineered mouse models that more accurately reflect human diseases is an ongoing area of research that will further improve the predictive value of in vivo studies.
The use of these advanced models, both in vitro and in vivo, is essential for generating robust pre-clinical data that can support the translation of promising compounds like this compound into the clinic. mdpi.comaltex.org
Collaborative Research Initiatives in Academic and Industrial Settings
The successful translation of a promising compound from the laboratory to the clinic often requires collaboration between academic institutions and the pharmaceutical industry. These partnerships can leverage the complementary strengths of each sector to accelerate drug development. nih.gov
Academic researchers often excel at basic research, identifying novel drug targets and elucidating the mechanisms of action of new compounds. nih.gov They also play a key role in developing and validating new research models. Pharmaceutical companies, on the other hand, have the resources and expertise in drug development, including medicinal chemistry, toxicology, and clinical trial design and execution. nih.gov
Collaborative initiatives can take many forms, including sponsored research agreements, licensing agreements, and public-private partnerships. nih.gov These collaborations can provide academic labs with funding and access to industry resources, while providing pharmaceutical companies with access to cutting-edge science and a pipeline of new drug candidates.
For a compound like this compound, collaborations could be instrumental in advancing its pre-clinical development. For example, an academic lab that has identified a novel therapeutic target for this compound could partner with a pharmaceutical company to optimize its structure and conduct the necessary pre-clinical studies to support an Investigational New Drug (IND) application.
By fostering a collaborative ecosystem, the scientific community can increase the chances of translating promising research findings into new medicines that can benefit patients.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 1-(4-methoxybenzoyl)-4-phenylpiperazine?
The compound is typically synthesized via coupling reactions between benzoic acid derivatives and substituted piperazines. A key route involves reacting activated 4-methoxybenzoic acid derivatives (e.g., acid chlorides or mixed anhydrides) with N-phenylpiperazine under dehydrating conditions. For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) is used as a coupling agent to facilitate amide bond formation . Solvents like dichloromethane or methanol are employed under inert atmospheres to prevent oxidation. Yields can vary (41–92%) depending on substituent reactivity and purification protocols .
Basic: How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments (e.g., methoxy group at δ ~3.8 ppm) and carbonyl signals (δ ~167 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks matching the calculated mass (e.g., [M+H] for CHNO: 297.1603) .
- X-ray Crystallography: Resolves spatial arrangements, such as the planar aroyl group and piperazine chair conformation. No significant hydrogen bonding is observed in the unsubstituted derivative, but halogen substituents (e.g., Cl, Br) induce C–H⋯O interactions in crystal lattices .
Basic: What pharmacological activities are associated with this compound derivatives?
Piperazine derivatives exhibit diverse activities, including:
- Monoamine Modulation: Inhibition of serotonin/dopamine reuptake, similar to antidepressants .
- Anticancer Potential: Cytotoxicity against cancer cell lines via carbonic anhydrase inhibition (e.g., hCA I/II isoforms) .
- Antimicrobial Effects: Structural analogs show activity against Gram-positive bacteria .
Activity profiles depend on substituents; for example, electron-withdrawing groups (e.g., halogens) enhance receptor binding .
Advanced: How can researchers optimize synthetic yields of this compound derivatives?
Yield optimization strategies include:
- Reaction Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst Use: Triethylamine or DMAP accelerates coupling reactions by scavenging HCl .
- Purification Techniques: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/ethyl acetate mixtures) enhances purity .
For example, substituting bromine at the 2-position of the benzoyl group increases crystallinity, enabling higher yields (92%) .
Advanced: How should researchers address contradictions in reported biological activities of piperazine derivatives?
Contradictions may arise due to:
- Assay Variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) or enzyme isoforms (hCA I vs. II) .
- Structural Modifications: Subtle changes (e.g., ortho-substituents) alter steric hindrance or electronic effects. For instance, 2-fluoro substitution reduces cytotoxicity compared to 4-bromo analogs .
Resolution Strategies:- Conduct dose-response curves (IC comparisons).
- Perform molecular docking to predict binding affinities .
- Validate findings across multiple independent assays.
Advanced: What experimental approaches elucidate the interaction mechanisms of this compound with biological targets?
Key methodologies include:
- Molecular Docking: Predict binding modes to receptors (e.g., serotonin transporter) using software like AutoDock .
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions .
- Radioligand Displacement Assays: Measure affinity for monoamine transporters using H-labeled ligands (e.g., H-paroxetine for SERT) .
For example, 4-methoxy substitution enhances π-π stacking with aromatic residues in receptor pockets .
Advanced: How do crystallographic studies inform the design of this compound analogs?
X-ray structures reveal:
- Conformational Flexibility: Piperazine rings adopt chair or boat conformations depending on substituents .
- Intermolecular Interactions: Halogen substituents (Cl, Br) form C–H⋯O bonds, stabilizing crystal packing. Methoxy groups participate in weak van der Waals interactions .
- Disorder in Crystal Lattices: Electron-deficient substituents (e.g., nitro groups) may cause positional disorder, complicating structure determination .
These insights guide substituent selection to improve solubility or stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
